Isopropyl 2-Bromo-5-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-Bromo-5-cyanobenzoate: is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a cyano group at the 5-position, with an isopropyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-Bromo-5-cyanobenzoate typically involves the bromination of 5-cyanobenzoic acid followed by esterification. One common method includes the bromination of 5-cyanobenzoic acid using bromine in the presence of a catalyst, followed by esterification with isopropanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow-flash chemistry. This method allows for efficient scale-up and precise control of reaction conditions, such as temperature and reaction time. The use of flow microreactors enhances the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 2-Bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Reduction Products: Aminobenzoates.
Oxidation Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-Bromo-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl 2-Bromo-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and cyano group are key functional groups that participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-Bromo-5-cyanobenzoate
- tert-Butyl 2-Bromo-5-cyanobenzoate
- Methyl 2-Bromo-5-cyanobenzoate
Comparison: Isopropyl 2-Bromo-5-cyanobenzoate is unique due to its isopropyl ester group, which can influence its reactivity and solubility compared to other esters like ethyl or tert-butyl esters. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H10BrNO2 |
---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
propan-2-yl 2-bromo-5-cyanobenzoate |
InChI |
InChI=1S/C11H10BrNO2/c1-7(2)15-11(14)9-5-8(6-13)3-4-10(9)12/h3-5,7H,1-2H3 |
InChI-Schlüssel |
TYTASJSMDQNYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.